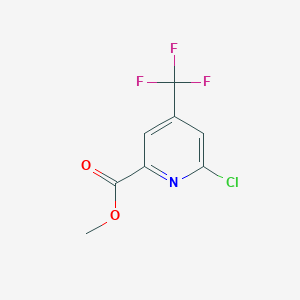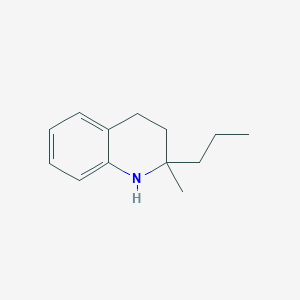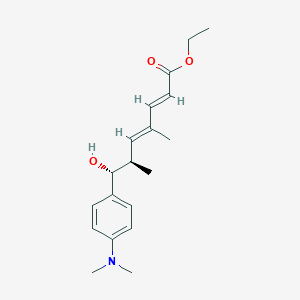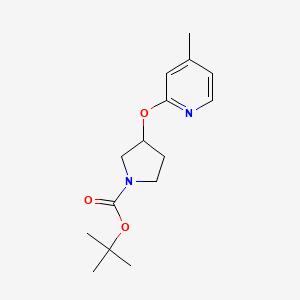
Methyl 6-chloro-4-(trifluoromethyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-(trifluoromethyl)picolinate: is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 6-chloro-4-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-4-(trifluoromethyl)picolinic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to distillation and recrystallization to obtain the final product in high purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 6-chloro-4-(trifluoromethyl)picolinate can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of 6-hydroxy-4-(trifluoromethyl)picolinate.
Reduction: Formation of 6-chloro-4-(trifluoromethyl)picolinic alcohol.
Oxidation: Formation of 6-chloro-4-(trifluoromethyl)picolinic acid.
科学的研究の応用
Chemistry:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and agrochemical research .
Biology:
In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It is also employed in the development of new pharmaceuticals due to its potential bioactivity .
Medicine:
The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs targeting specific enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of herbicides and pesticides. Its unique chemical properties make it an effective agent in controlling unwanted vegetation .
作用機序
The mechanism of action of methyl 6-chloro-4-(trifluoromethyl)picolinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of the chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets .
類似化合物との比較
- Methyl 4-chloro-6-(trifluoromethyl)picolinate
- Methyl 6-chloro-3-(trifluoromethyl)picolinate
- Methyl 4-(trifluoromethyl)picolinate
Comparison:
Methyl 6-chloro-4-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 6th position and the trifluoromethyl group at the 4th position enhances its reactivity and binding affinity, making it more effective in certain applications .
特性
分子式 |
C8H5ClF3NO2 |
|---|---|
分子量 |
239.58 g/mol |
IUPAC名 |
methyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-6(9)13-5/h2-3H,1H3 |
InChIキー |
LCBBGILXJASALB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)



![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)


![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)



